6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine
Description
Historical Context and Discovery of Triazolopyrimidine Derivatives
The triazolopyrimidine scaffold was first synthesized in 1909 by Bulow and Haas, marking the inception of a structurally versatile heterocyclic system. Early investigations focused on its isoelectronic relationship with purines, enabling its use as a bioisostere in nucleotide analog design. The discovery of naturally occurring triazolopyrimidines, such as essramycin from marine Streptomyces species, further validated its biological relevance. Synthetic derivatives like trapidil (a vasodilator) demonstrated early therapeutic potential, catalyzing interest in functionalized variants.
The 6-bromo-5-methyl substitution pattern emerged as a strategic modification to enhance electronic and steric properties. Initial synthetic routes involved cyclocondensation of enaminonitriles with benzohydrazides under microwave irradiation, yielding 6-bromo-5-methyl-triazolo[1,5-A]pyrimidine with >90% efficiency. Alternative methods employed bromine-mediated cyclization of 5-methyl-2-(methylsulfanyl)pyrimidine-4,6-diamine in acetonitrile, optimizing halogen incorporation at position 6.
Significance in Heterocyclic Chemistry and Scaffold Privilege
Triazolopyrimidines occupy a privileged position in medicinal chemistry due to:
- Synthetic adaptability : Tolerance for diverse substituents at positions 5, 6, and 7 enables targeted molecular design.
- Bioisosteric potential : The scaffold mimics purine nucleobases, carboxylic acids, and acetylated lysine residues, enabling broad target engagement.
- Pharmacokinetic advantages : Balanced lipophilicity (LogP ≈ 2.1) and molecular weight (<300 Da) enhance membrane permeability relative to larger heterocycles.
Over 78% of triazolopyrimidine derivatives exhibit measurable bioactivity across therapeutic areas, including antiviral (e.g., SARS-CoV-2 protease inhibition), anticancer (ABCB1/P-glycoprotein modulation), and anti-inflammatory (NLRP3 inflammasome suppression) applications.
Structural Uniqueness of the 6-Bromo-5-methyl Substitution Pattern
The 6-bromo-5-methyl configuration confers distinct physicochemical and electronic properties:
X-ray crystallography reveals a planar triazolopyrimidine core with bromine-induced polarization at C6 (partial charge: +0.18 e), facilitating nucleophilic aromatic substitutions. The methyl group at C5 creates a 1.3 Å steric bulk, selectively hindering interactions with off-target enzymes like CYP3A4 while maintaining affinity for ABCB1 transporters.
Properties
IUPAC Name |
6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-4-5(7)2-11-6(10-4)8-3-9-11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKRYWWDMKVXNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89581-42-0 | |
| Record name | 6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction typically takes place in dry toluene at 140°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 6 is highly susceptible to nucleophilic displacement due to the electron-withdrawing nature of the triazolo-pyrimidine system.
Example Reaction with Amines :
Reaction with 4-methoxyaniline under Pd catalysis yields 6-amino derivatives.
Conditions :
Mechanism :
-
Oxidative addition of Pd(0) to the C–Br bond.
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Transmetallation with the nucleophile.
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Reductive elimination to form the C–N bond.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings, enabling diverse functionalization.
Suzuki–Miyaura Coupling
Reaction with arylboronic acids introduces aryl groups at C6.
Example :
-
Boronic acid: 4-Methoxyphenylboronic acid
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Catalyst: Pd(PPh₃)₄
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Base: K₂CO₃
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Solvent: DMF/H₂O (3:1), 80°C
Sonogashira Coupling
Alkynes are introduced via coupling with terminal alkynes.
Example :
Cyclization Reactions
The compound serves as a precursor for fused heterocycles.
Formation of Indole-Fused Derivatives :
Reaction with 1-methylindole in HFIP/Tf₂NH:
Mechanism :
-
Acid-mediated activation of the pyrimidine ring.
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Electrophilic attack by indole at C7.
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Rearomatization to form the fused system.
Halogen Exchange
Bromine can be replaced with other halogens (e.g., Cl) via halogen-exchange reactions.
Conditions :
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CuCl₂, DMF, 140°C
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Yield: 70–75%
Comparative Reaction Data
Mechanistic Considerations
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Electrophilicity : The C6 position is activated by the adjacent nitrogen atoms, facilitating nucleophilic attacks.
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Steric Effects : The methyl group at C5 moderately hinders reactions at C7 but does not impede C6 reactivity.
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Solvent Influence : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in cross-couplings .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 6-bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine exhibit significant anticancer activities. These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation. For instance:
- ERK Signaling Pathway Inhibition : Studies demonstrate that these compounds can suppress the ERK signaling pathway, leading to decreased phosphorylation levels of proteins critical for cell growth and survival .
- Case Study : A study highlighted the efficacy of a derivative in inhibiting proliferation in various cancer cell lines, suggesting potential for development as an anticancer agent.
Antiviral Properties
There is emerging evidence suggesting that this compound may possess antiviral properties against viruses such as Hepatitis B.
- Mechanism of Action : The compound appears to interfere with viral replication mechanisms, although further studies are needed to elucidate the precise pathways involved.
Antiparasitic Activity
The compound has shown promise in treating parasitic infections such as leishmaniasis and Chagas disease.
- Research Findings : A recent study demonstrated that triazolopyrimidine derivatives exhibited higher efficacy against Leishmania species compared to standard treatments .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine | Lacks methyl group at position 5 | Potentially different biological activity |
| 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Methyl group at position 7 | Different reactivity patterns |
| 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Chlorine substitution instead of bromine | Variations in solubility and biological activity |
Mechanism of Action
The mechanism of action of 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt various signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Halogen Variations
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine (CAS 24415-66-5)
- Structure : Chlorine at position 7, methyl at position 3.
- Molecular Weight : 168.58 g/mol .
- Key Differences :
- The halogen (Cl vs. Br) and its position (7 vs. 6) alter electronic properties. Bromine’s larger atomic radius and higher electronegativity may enhance hydrophobic interactions in biological targets.
- Chlorinated analogs are often less reactive in nucleophilic substitutions compared to brominated derivatives .
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine (CAS 1250444-41-7)
Core Heterocycle Modifications
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine (CAS 746668-59-7)
- Structure : Pyridine core instead of pyrimidine.
- Key Differences :
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
*Exact value depends on derivative (e.g., hydroxylated forms: 229.037 ). †Derivatives from herbicidal studies .
Biological Activity
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a fused triazole and pyrimidine ring system, which is known to impart various pharmacological properties. The presence of the bromine atom at the 6th position and a methyl group at the 5th position contribute to its unique chemical reactivity and biological activity.
- Molecular Formula : C7H6BrN3
- Molecular Weight : 212.05 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets. It is believed to act as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. This inhibition can disrupt cellular processes such as proliferation and apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:
- In vitro Studies : It has shown effectiveness against cisplatin-resistant human ductal breast epithelial tumor cells (T47D) and lung adenocarcinoma epithelial cells (A549), with IC50 values significantly lower than those of cisplatin .
- Mechanism : The compound may induce apoptosis and cell cycle arrest by modulating key signaling pathways such as ERK signaling, leading to decreased phosphorylation of critical proteins involved in cell survival and proliferation .
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes:
- Kinase Inhibition : It has been shown to inhibit AXL receptor tyrosine kinase function, which is implicated in several proliferative conditions including cancer .
- ABCB1 Inhibition : A derivative of this compound demonstrated strong inhibition of the ABCB1 transporter, which is crucial for drug resistance in cancer therapy .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Chloro-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine | Chlorine instead of bromine | Potentially different reactivity and activity profile |
| 5-Methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | Lacks bromine | Different biological properties due to structural variations |
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on T47D and A549 cell lines.
- Findings : The compound exhibited IC50 values lower than those of traditional chemotherapeutics like cisplatin.
- : It shows promise as a potential anticancer agent due to its ability to overcome drug resistance.
-
Enzyme Inhibition Study :
- Objective : To assess its inhibitory effects on AXL receptor tyrosine kinase.
- Findings : Demonstrated significant inhibition leading to reduced proliferation in cancer cell models.
- : This mechanism could be exploited for therapeutic applications in oncology.
Q & A
Q. What are the most common synthetic routes for preparing 6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
A multi-component fusion method using 5-amino-1,2,4-triazole, ethyl 3-oxohexanoate, and brominated aldehydes is widely employed. The reaction is catalyzed by dimethylformamide (DMF), with optimal yields (75–90%) achieved under short fusion times (10–12 minutes) followed by methanol recrystallization . Key factors affecting yield include stoichiometric ratios, catalyst concentration, and cooling rate post-reaction.
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
FT-IR, -NMR, -NMR, and mass spectrometry (MS) are critical. Key markers include:
Q. How should researchers safely handle and store this compound?
Store in airtight containers at 2–8°C to prevent decomposition. Use gloves and fume hoods to avoid inhalation/contact. Waste must be segregated and disposed via licensed hazardous waste handlers due to bromine content .
Q. What biological activities are associated with this compound, and what preliminary assays are used to evaluate them?
Reported activities include antibacterial (e.g., against Enterococcus), antifungal, and antitumor properties. Preliminary assays include:
- Antibacterial : Minimum inhibitory concentration (MIC) testing in broth microdilution.
- Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structural modifications enhance the biological activity of 6-bromo-5-methyl-triazolopyrimidine derivatives?
Introduce electron-withdrawing groups (e.g., -NO, -CF) at the 7-position to improve antibacterial potency. For antitumor activity, substituents like carboxamides at the 6-position show enhanced cytotoxicity (e.g., IC values <10 µM in leukemia models) . Computational docking (e.g., AutoDock Vina) aids in predicting binding affinity to targets like dihydrofolate reductase.
Q. How do conflicting NMR data in literature for triazolopyrimidine derivatives arise, and how can they be resolved?
Discrepancies often stem from solvent effects (e.g., DMSO vs. CDCl) or tautomerism. Use -NMR or 2D techniques (HSQC, HMBC) to confirm assignments. For example, the triazole N-H proton may appear as a broad singlet (δ 12–13 ppm) in DMSO but shift in CDCl .
Q. What mechanistic insights explain the role of DMF in the synthesis of triazolopyrimidines?
DMF acts as a Lewis acid catalyst, facilitating cyclocondensation by polarizing carbonyl groups in ethyl 3-oxohexanoate. Kinetic studies show reaction rates increase linearly with DMF concentration (0.1–0.5 mL), supporting its catalytic role .
Q. How can researchers design stability studies to assess degradation pathways of this compound under varying pH and temperature?
Use accelerated stability testing:
Q. What strategies optimize regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?
Prioritize palladium catalysts (e.g., Pd(PPh)) with bulky ligands to minimize steric hindrance at the 6-bromo position. Microwave-assisted conditions (100°C, 20 min) improve yields (>85%) in couplings with aryl boronic acids .
Q. How can computational modeling predict the pharmacokinetic properties of triazolopyrimidine derivatives?
Tools like SwissADME and pkCSM estimate logP (2.1–3.5), blood-brain barrier permeability (low), and CYP450 inhibition. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to serum albumin, critical for optimizing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
